molecular formula C26H14N4O6S2 B14122853 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide

4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide

Cat. No.: B14122853
M. Wt: 542.5 g/mol
InChI Key: GVOMQGVZHYLQON-UHFFFAOYSA-N
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Description

4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide involves multiple steps, starting from the basic building blocks of chromene and thiazole derivatives. One common method involves the cyclization of 2-amino-6-bromo-4-oxochromene-3-carboxamide with diethyl oxalate and sodium ethoxide to form intermediate compounds, which are then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, especially at the thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the thiazole rings.

Scientific Research Applications

4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide apart from similar compounds is its unique combination of chromene and thiazole rings, which may contribute to its distinct biological activities and potential applications. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C26H14N4O6S2

Molecular Weight

542.5 g/mol

IUPAC Name

4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C26H14N4O6S2/c31-18-9-21(36-20-8-4-1-5-13(18)20)24(34)30-26-28-17(12-38-26)16-11-37-25(27-16)29-23(33)15-10-35-19-7-3-2-6-14(19)22(15)32/h1-12H,(H,27,29,33)(H,28,30,34)

InChI Key

GVOMQGVZHYLQON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=COC6=CC=CC=C6C5=O

Origin of Product

United States

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